- Synthesis of tonghaosu analogs, Chinese Journal of Chemistry, 2009, 27(1), 16-18

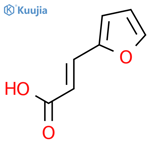

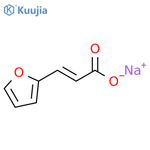

Cas no 935-13-7 (3-(furan-2-yl)propanoic acid)

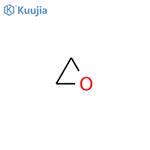

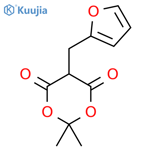

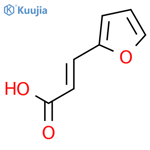

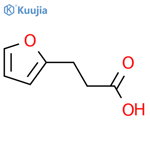

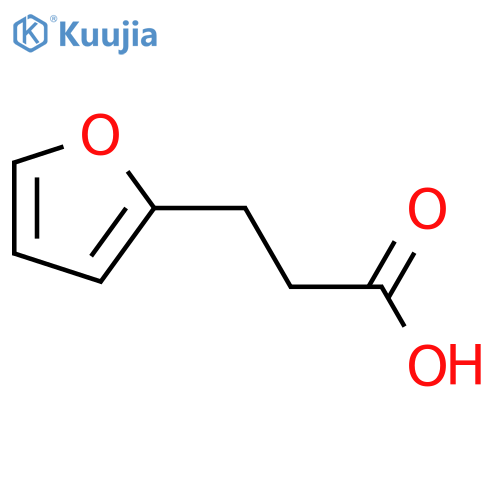

3-(furan-2-yl)propanoic acid structure

商品名:3-(furan-2-yl)propanoic acid

3-(furan-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(Furan-2-yl)propanoic acid

- 3-(2-Furyl)propanoic acid

- 3-(2-Furyl)propionic acid

- 3-Furan-2-yl-propionic acid

- 2-Furanpropanoic acid

- Furan-2-propionic acid

- 2-Furanpropionic acid

- XLTJXJJMUFDQEZ-UHFFFAOYSA-N

- 971V0W009H

- Furfuryl-essigsaure

- 3-(2-Furyl)propoinic acid

- 3-Furan-2-ylpropanoic acid

- 3-(2-furyl) propionic acid

- 3-(2-furanyl)propanoic acid

- 3-(Fur-2-yl)propanoic acid

- 3-(2-Furyl)propano

- 2-Furanpropionic acid (6CI, 7CI, 8CI)

- 3-Furan-2-ylpropionic acid

- β-(2-Furyl)propionic acid

- .BETA.-(2-FURYL)PROPIONIC ACID

- DTXSID70239446

- DTXCID90161937

- 3-(furan-2-yl)propanoicacid

- 3-(2-furyl)propanoicacid

- 6O5

- F1901-0149

- PS-4963

- J-800048

- 3-(2-Furyl)propanoic acid #

- NS00039570

- DB-025951

- EN300-11243

- MFCD00005346

- BBL027515

- SB61044

- 2-Furanpropanoic acid, 2-Furanpropionic acid

- 3-(2-Furyl)propionic acid, 97%

- BETA-(2-FURYL)PROPIONIC ACID

- MB605

- STK801962

- Q27271947

- AKOS000206873

- CS-0155529

- UNII-971V0W009H

- SY109540

- EINECS 213-298-4

- 935-13-7

- HMS1686I17

- SCHEMBL236223

- J-640046

- 3-(furan-2-yl)propanoic acid

-

- MDL: MFCD00005346

- インチ: 1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9)

- InChIKey: XLTJXJJMUFDQEZ-UHFFFAOYSA-N

- ほほえんだ: O=C(CCC1=CC=CO1)O

計算された属性

- せいみつぶんしりょう: 140.04700

- どういたいしつりょう: 140.047344

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.4

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- 色と性状: Solid

- 密度みつど: 1.2127 (rough estimate)

- ゆうかいてん: 56-60 °C

- ふってん: 229

- フラッシュポイント: 103 °C

- 屈折率: 1.4638 (estimate)

- PSA: 50.44000

- LogP: 1.29680

- ようかいせい: 未確定

3-(furan-2-yl)propanoic acid セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H315-H318-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 37/38-41

- セキュリティの説明: S37/39-S26-S39

-

危険物標識:

- ちょぞうじょうけん:2-8 °C

- リスク用語:R37/38; R41

- 危険レベル:IRRITANT

3-(furan-2-yl)propanoic acid 税関データ

- 税関コード:2932190090

- 税関データ:

中国税関コード:

2932190090概要:

2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

3-(furan-2-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR3886-5g |

3-(Fur-2-yl)propanoic acid |

935-13-7 | 98+% | 5g |

£66.00 | 2025-02-20 | |

| Life Chemicals | F1901-0149-0.25g |

3-(furan-2-yl)propanoic acid |

935-13-7 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226169-5g |

3-(Furan-2-yl)propanoic acid |

935-13-7 | 98% | 5g |

¥329.00 | 2024-04-24 | |

| Fluorochem | 011752-1g |

3-(2-Furyl)propionic acid |

935-13-7 | 97% | 1g |

£21.00 | 2022-03-01 | |

| TRC | F865270-1g |

3-(2-Furyl)propanoic Acid |

935-13-7 | 1g |

$98.00 | 2023-05-18 | ||

| Life Chemicals | F1901-0149-1g |

3-(furan-2-yl)propanoic acid |

935-13-7 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| Fluorochem | 011752-250mg |

3-(2-Furyl)propionic acid |

935-13-7 | 97% | 250mg |

£11.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226169-1g |

3-(Furan-2-yl)propanoic acid |

935-13-7 | 98% | 1g |

¥60.00 | 2024-04-24 | |

| Enamine | EN300-11243-0.5g |

3-(furan-2-yl)propanoic acid |

935-13-7 | 95% | 0.5g |

$20.0 | 2023-10-26 | |

| Enamine | EN300-11243-0.25g |

3-(furan-2-yl)propanoic acid |

935-13-7 | 95% | 0.25g |

$19.0 | 2023-10-26 |

3-(furan-2-yl)propanoic acid 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

1.1 Reagents: Lithium hydroxide Solvents: Isopropanol , Tetrahydrofuran , Water ; cooled; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

リファレンス

- Preparation of 3-heteroarylalkyl substituted GABA analogs as anticonvulsants, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Hydrogen , Ammonium hydroxide Catalysts: Palladium Solvents: Methanol , Water ; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

リファレンス

- Unprecedented C-Selective Interstrand Cross-Linking through in Situ Oxidation of Furan-Modified Oligodeoxynucleotides, Journal of the American Chemical Society, 2011, 133(4), 796-807

合成方法 4

はんのうじょうけん

1.1 Reagents: Potassium acetate , Hydrogen Catalysts: Palladium

リファレンス

- Allyl cation stereochemistry in the intramolecular [4+3] cycloaddition reaction, Tetrahedron Letters, 1990, 31(42), 5981-4

合成方法 5

はんのうじょうけん

1.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 90 °C; 90 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5

1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 atm, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5

1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 atm, rt

リファレンス

- Remote-Group-Assisted Facile Oxidative Arylation of Furans and Pyrroles, ACS Catalysis, 2023, 13(6), 3520-3531

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Reagents: Lithium hydroxide Solvents: Isopropanol , Tetrahydrofuran

リファレンス

- Heteroaromatic side-chain analogs of pregabalin, Bioorganic & Medicinal Chemistry Letters, 2006, 16(9), 2329-2332

合成方法 8

はんのうじょうけん

1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Chloroform ; 1 h, cooled; 16 h, rt

リファレンス

- Thermo-responsive Diels-Alder stabilized hydrogels for ocular drug delivery of a corticosteroid and an anti-VEGF fab fragment, Journal of Controlled Release, 2023, 361, 334-349

合成方法 9

はんのうじょうけん

1.1 Reagents: Water Solvents: Pyridine ; 16 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivatives, Scientific Reports, 2017, 7(1), 1-8

合成方法 10

はんのうじょうけん

1.1 Reagents: Isopropyl β-D-thiogalactopyranoside , Ferrous ammonium sulfate hexahydrate Solvents: Water ; 48 h, 37 °C

リファレンス

- A Biocompatible Alkene Hydrogenation Merges Organic Synthesis with Microbial Metabolism, Angewandte Chemie, 2014, 53(30), 7785-7788

合成方法 11

はんのうじょうけん

1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1 h, 0 °C; 16 h, rt

1.2 Solvents: Chloroform ; 48 h, rt

1.2 Solvents: Chloroform ; 48 h, rt

リファレンス

- Electrolysis as an Efficient Key Step in the Homogeneous Polymer-Supported Synthesis of N-Substituted Pyrroles, Organic Letters, 2006, 8(3), 403-406

合成方法 12

はんのうじょうけん

1.1 Reagents: Hydrazine , 1-Methoxy-4-(phenylseleninyl)benzene Solvents: Methanol , Water

リファレンス

- Dissociative cycloelimination, a new selenium based pericyclic reaction, Chemical Communications (Cambridge, 2001, (23), 2448-2449

合成方法 13

合成方法 14

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Tempo , Potassium chloride , Ferric nitrate Solvents: 1,2-Dichloroethane ; 20 h, rt

リファレンス

- Na-MnOx catalyzed aerobic oxidative cleavage of biomass-derived 1,2-diols to synthesis medium-chain furanic chemicals, Green Energy & Environment, 2022, 7(5), 957-964

合成方法 15

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 5 h, rt

リファレンス

- Fine-tuning furan toxicity: fast and quantitative DNA interchain cross-link formation upon selective oxidation of a furan containing oligonucleotide, Chemical Communications (Cambridge, 2005, (7), 936-938

合成方法 16

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Sodium borohydride Catalysts: Nickel Solvents: Water ; 30 min, rt; 3 h, 50 - 60 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

リファレンス

- Raney nickel-catalyzed hydrogenation of unsaturated carboxylic acids with sodium borohydride in water, Synthetic Communications, 2012, 42(6), 893-904

合成方法 17

はんのうじょうけん

1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethyl acetate ; 12 h, rt

リファレンス

- Economical and eco-friendly method for the reduction of heterocyclics possessing α,β-unsaturated acid systems using novel reduction method, European Journal of Biomedical and Pharmaceutical Sciences, 2014, 1(2), 446-451

合成方法 18

合成方法 19

合成方法 20

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ; overnight, 20 °C

リファレンス

- Preparation of quinolones derivatives useful as inducible nitric oxide synthase inhibitors, World Intellectual Property Organization, , ,

3-(furan-2-yl)propanoic acid Raw materials

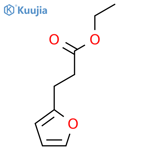

- 2-Furanepropanoic acid ethyl ester

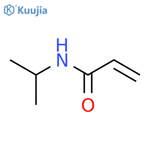

- N-Isopropylacrylamide

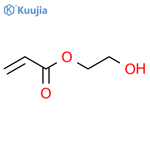

- 2-Hydroxyethyl acrylate

- 3-(furan-2-yl)propanoic acid

- 2-FURANACRYLIC ACID, SODIUM SALT

- propanedioic acid

- (E)-3-(2-furyl)prop-2-enoic acid

- 3-(furan-2-yl)propan-1-ol

- 1,3-Dioxane-4,6-dione,5-(2-furanylmethyl)-2,2-dimethyl-

- Ethylene Oxide

- (2E)-3-(furan-2-yl)prop-2-enoic acid

- 1-methyl-1H-pyrrole-2-carboxylic acid

- Glycerol

3-(furan-2-yl)propanoic acid Preparation Products

3-(furan-2-yl)propanoic acid 関連文献

-

Shaghayegh Saadati,Ubong Eduok,Amira Abdelrasoul,Ahmed Shoker RSC Adv. 2020 10 43489

-

D. Aerssens,L. Miret-Casals,D. Gomez,D. Sousa-Neves,Y. Levy,M. De Vleesschouwer,A. Manicardi,A. Madder Org. Biomol. Chem. 2023 21 5648

-

Ge Liu,Robert A. Gibson,Damien Callahan,Xiao-Fei Guo,Duo Li,Andrew J. Sinclair Food Funct. 2020 11 2058

-

Xinwen Ding,Yinfei Xu,Pan Nie,Lingyue Zhong,Lei Feng,Qi Guan,Lihua Song Food Funct. 2022 13 5189

-

Kurt Hoogewijs,Annelies Deceuninck,Annemieke Madder Org. Biomol. Chem. 2012 10 3999

935-13-7 (3-(furan-2-yl)propanoic acid) 関連製品

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:935-13-7)3-(furan-2-yl)propanoic acid

清らかである:99%

はかる:25g

価格 ($):279.0